(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
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Overview
Description
Synthesis Analysis
The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and its analogs can be efficiently conducted starting from L-aspartic acid. The process involves methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation followed by reaction with benzylamine and hydrogenolysis, achieving the target compound in good overall yield (Yoshida et al., 1996). Other synthetic routes involve the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine (Verniest et al., 2010) and a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines (Vargas-Sanchez et al., 2005).
Scientific Research Applications
Large-Scale Synthesis : Yoshida et al. (1996) detailed a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, highlighting its potential for bulk production in pharmaceutical and chemical industries (Yoshida et al., 1996).
Boc Group Migration Study : Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl (Boc) migration in an imide compound, demonstrating the compound's reactivity and potential use in synthetic chemistry (Xue & Silverman, 2010).
Synthesis of Enantiopure Pyrrolizidinone Amino Acid : Dietrich and Lubell (2003) synthesized enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, showing its use in creating rigid dipeptide surrogates for biological applications (Dietrich & Lubell, 2003).
Inhibition of Pepsin and Renin : Rich et al. (1980) synthesized analogs of the carboxyl protease inhibitor pepstatin using (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid and studied their effects on inhibiting pepsin and renin, indicating therapeutic potential in protease inhibition (Rich, Sun, & Ulm, 1980).
Chemoenzymatic Synthesis : Haddad and Larchevêque (2005) conducted a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline, showing the compound's utility in enzymatic processes (Haddad & Larchevêque, 2005).
Synthesis of Antitumor Agents : Tsuzuki et al. (2001) developed synthetic methods for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an intermediate in the synthesis of the quinolone antitumor agent AG-7352 (Tsuzuki, Chiba, Mizuno, Tomita, & Suzuki, 2001).
properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine |
Citations
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